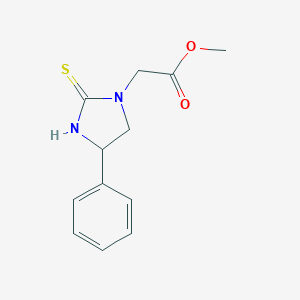![molecular formula C15H20N2OS2 B290213 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde, also known as BMSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMSP is a pyrimidine derivative with two thiol groups that make it a potent antioxidant and a free radical scavenger. In
Mécanisme D'action
4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde exerts its antioxidant effects by scavenging free radicals and preventing oxidative damage to cells. It can also upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant properties. 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde has also been shown to regulate the expression of genes involved in inflammation and apoptosis, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde has been shown to have a wide range of biochemical and physiological effects. It can protect against oxidative stress-induced damage in cells, reduce inflammation, regulate apoptosis, and enhance the expression of antioxidant enzymes. 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde is its potent antioxidant properties, which make it a valuable tool for studying oxidative stress-induced damage in cells. However, the synthesis process for 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde is complex and yields are relatively low, which can make it difficult to obtain large quantities for use in experiments. Additionally, 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several future directions for research on 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde. One area of interest is its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the safety and efficacy of 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde in humans, particularly in clinical settings.
Méthodes De Synthèse
4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde can be synthesized through a multistep process that involves the reaction of 2,4,6-trichloropyrimidine with sodium sulfide, followed by the reaction with methyl vinyl ketone and sodium borohydride. The final step involves the oxidation of the thiol groups to form the aldehyde functional group. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant properties that can protect against oxidative stress-induced damage in cells. 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde has also been studied for its potential use as a radioprotective agent, as it can scavenge free radicals and protect against radiation-induced damage. Furthermore, 4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect against oxidative damage in the brain.
Propriétés
Formule moléculaire |
C15H20N2OS2 |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
4,6-bis(3-methylbut-2-enylsulfanyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C15H20N2OS2/c1-11(2)5-7-19-14-13(9-18)15(17-10-16-14)20-8-6-12(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Clé InChI |
VNNDQZQMABBQDZ-UHFFFAOYSA-N |
SMILES |
CC(=CCSC1=C(C(=NC=N1)SCC=C(C)C)C=O)C |
SMILES canonique |
CC(=CCSC1=C(C(=NC=N1)SCC=C(C)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol](/img/structure/B290136.png)
![4-methyl-7-[(5,6,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-7-yl)oxy]-2H-chromen-2-one](/img/structure/B290137.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)
![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)

![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)
![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)